3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl groups and a pyrrolidine ring makes it a valuable compound in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropropene with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-propene
- 3,3,3-Trifluoro-1,2-epoxypropane
- 1,1,1-Trifluoropropyne
Uniqueness
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one stands out due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-16-4-2-10(17-8)20-9-3-5-18(7-9)11(19)6-12(13,14)15/h2,4,9H,3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCVNOYJSIYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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